Tovorafenib

Catalog No.
S548814
CAS No.
1096708-71-2
M.F
C17H12Cl2F3N7O2S
M. Wt
506.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tovorafenib

CAS Number

1096708-71-2

Product Name

Tovorafenib

IUPAC Name

2-[(1R)-1-[(6-amino-5-chloropyrimidine-4-carbonyl)amino]ethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-1,3-thiazole-5-carboxamide

Molecular Formula

C17H12Cl2F3N7O2S

Molecular Weight

506.3 g/mol

InChI

InChI=1S/C17H12Cl2F3N7O2S/c1-6(28-15(31)12-11(19)13(23)27-5-26-12)16-25-4-9(32-16)14(30)29-10-2-7(17(20,21)22)8(18)3-24-10/h2-6H,1H3,(H,28,31)(H2,23,26,27)(H,24,29,30)/t6-/m1/s1

InChI Key

VWMJHAFYPMOMGF-ZCFIWIBFSA-N

SMILES

Array

solubility

<1 mg/mL

Synonyms

2-((1R)-1-((6-amino-5-chloropyrimidine-4-carbonyl)amino)ethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-1,3-thiazole-5-carboxamide, MLN 2480

Canonical SMILES

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl

Isomeric SMILES

C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)NC(=O)C3=C(C(=NC=N3)N)Cl

The exact mass of the compound (r)-2-(1-(6-Amino-5-chloropyrimidine-4-carboxamido)ethyl)-n-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide is 505.01023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tovorafenib (CAS: 1096708-71-2) is an orally available, central nervous system (CNS)-penetrant, and highly selective Type II pan-RAF kinase inhibitor. It is designed to target key enzymes in the MAPK signaling pathway, demonstrating potent activity against both monomeric BRAF V600E mutations and dimeric BRAF fusions, which are common oncogenic drivers in various solid tumors, particularly pediatric low-grade gliomas (pLGG). Its Type II mechanism and brain-penetrant properties are critical attributes that inform its selection for specific preclinical research applications.

Substituting Tovorafenib with other RAF inhibitors is frequently unviable due to critical mechanistic and physiological differences. Type I inhibitors (e.g., Vemurafenib, Dabrafenib) are ineffective against the BRAF fusion proteins that drive many pediatric gliomas and can paradoxically activate the MAPK pathway in RAS-mutant cells, a liability Tovorafenib avoids. Furthermore, many alternative kinase inhibitors exhibit poor blood-brain barrier penetration, making them unsuitable for orthotopic brain tumor models where Tovorafenib's demonstrated CNS access is a prerequisite for efficacy. Therefore, for research models involving BRAF fusions or intracranial tumors, Tovorafenib's specific combination of Type II inhibition and brain penetrance provides a distinct and often non-replaceable tool.

Designed for CNS Access: High Brain-to-Plasma Ratio for Neurological Models

Tovorafenib was specifically designed and optimized for high penetrance of the blood-brain barrier, a critical parameter for achieving efficacy in central nervous system tumor models. Preclinical studies demonstrated its ability to effectively penetrate not only healthy brain tissue but also intracranial tumors, a key differentiator from many kinase inhibitors that are excluded from the CNS. This property is essential for obtaining reproducible and translatable results in preclinical studies of primary brain cancers like pediatric low-grade astrocytoma.

Evidence DimensionCentral Nervous System (CNS) Penetration
Target Compound DataDemonstrated high blood-brain barrier penetration in preclinical models, including intracranial tumors.
Comparator Or BaselineMany Type I RAF inhibitors and other kinase inhibitors with limited or poor CNS penetration.
Quantified DifferenceQualitatively superior CNS exposure, enabling efficacy in orthotopic brain tumor models where other inhibitors fail due to lack of access.
ConditionsPreclinical in vivo models of pediatric low-grade astrocytoma.

For any in vivo research involving primary brain tumors or brain metastases, high CNS penetration is a non-negotiable requirement for the therapeutic agent to reach its target.

Superior Efficacy in BRAF Fusion Models Where Type I Inhibitors Fail

Unlike Type I RAF inhibitors (e.g., vemurafenib), which are largely ineffective against RAF dimers, Tovorafenib potently inhibits the hyperactivated signaling from BRAF fusions (e.g., KIAA1549::BRAF), which are obligate dimers. In preclinical cellular assays, Tovorafenib inhibited KIAA1549::BRAF fusion kinase activity with potency comparable to its inhibition of the BRAF V600E monomer. This activity translates to in vivo efficacy, where Tovorafenib treatment led to tumor regression in a patient-derived xenograft (PDX) model of AGK::BRAF fusion melanoma. This makes Tovorafenib a necessary tool for studying the most common oncogenic driver in pediatric low-grade gliomas.

Evidence DimensionActivity against BRAF Fusions
Target Compound DataPotent inhibition of BRAF fusion kinase activity and induction of tumor regression in BRAF fusion-positive xenograft models.
Comparator Or BaselineType I RAF inhibitors (e.g., Vemurafenib, Dabrafenib), which are not effective against RAF dimers and thus BRAF fusion-driven tumors.
Quantified DifferenceTovorafenib shows efficacy in BRAF fusion models where Type I inhibitors are ineffective.
ConditionsIn vitro cellular assays and in vivo patient-derived xenograft (PDX) models of BRAF-fusion positive cancers.

If the research model involves a BRAF fusion, a Type II inhibitor like Tovorafenib is required, as Type I inhibitors are mechanistically inappropriate for this common oncogenic driver.

Avoids Paradoxical MAPK Pathway Activation Seen with Type I Inhibitors

A well-documented liability of Type I RAF inhibitors is the paradoxical activation of the MAPK pathway in cells with wild-type RAF and upstream RAS mutations. This occurs because Type I inhibitors promote RAF dimerization, leading to transactivation of the uninhibited binding partner. Tovorafenib, as a Type II inhibitor, binds to the inactive DFG-out conformation and does not cause this paradoxical activation, ensuring that observed effects are due to pathway inhibition, not off-target activation. This provides cleaner, more interpretable data in signal transduction studies and is critical for experiments in RAS-mutant contexts.

Evidence DimensionMechanism of Action
Target Compound DataType II inhibition of the inactive RAF conformation; does not cause paradoxical MAPK pathway activation.
Comparator Or BaselineType I inhibitors (Vemurafenib, Dabrafenib), which bind the active conformation and can cause paradoxical MAPK activation in RAS-mutant cells.
Quantified DifferenceQualitative mechanistic difference that prevents a major experimental artifact, ensuring on-target pathway inhibition.
ConditionsCellular models with wild-type RAF and/or upstream RAS mutations.

This prevents misinterpretation of experimental results by eliminating the confounding variable of paradoxical pathway activation, ensuring data reliability in diverse genetic backgrounds.

In Vivo Efficacy Studies in Orthotopic Brain Tumor Models

Tovorafenib's demonstrated ability to cross the blood-brain barrier makes it the appropriate choice for preclinical efficacy and pharmacodynamic studies using intracranial or patient-derived xenograft (PDX) models of gliomas and other primary brain tumors harboring RAF alterations.

Modeling and Overcoming Resistance to Type I BRAF Inhibitors

Due to its distinct Type II binding mode and activity against RAF dimers, Tovorafenib is a critical tool for investigating mechanisms of acquired resistance to Type I inhibitors like vemurafenib, particularly resistance mechanisms involving RAF dimerization.

Selective Targeting of BRAF Fusion-Positive Cancer Models

For any in vitro or in vivo research on cancers driven by BRAF fusions (e.g., KIAA1549::BRAF in pediatric astrocytoma or AGK::BRAF in melanoma), Tovorafenib provides a mechanistically sound tool for pathway inhibition where Type I inhibitors are ineffective.

Signal Transduction Studies in RAS-Mutant Cellular Backgrounds

Tovorafenib allows for the specific study of RAF inhibition without the confounding effect of paradoxical MAPK pathway activation, making it a superior choice over Type I inhibitors for experiments in cell lines with activating RAS mutations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

505.0102337 Da

Monoisotopic Mass

505.0102337 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZN90E4027M

Drug Indication

Tovorafenib is indicated for the treatment of patients six months of age and older with relapsed or refractory pediatric low-grade glioma (LGG) harbouring a BRAF fusion or rearrangement, or BRAF V600 mutation.

Livertox Summary

Tovorafenib is a small molecule inhibitor of RAF kinase and is used to treat children with relapsed or refractory low-grade glioma harboring a BRAF fusion or rearrangement. Tovorafenib is associated with a high rate of mild-to-moderate elevations in serum aminotransferase and bilirubin levels during therapy but has not been linked to episodes of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Pediatric low-grade glioma, the most common childhood central nervous system (CNS) tumour, is often associated with BRAF genomic alterations, such as BRAF fusion or rearrangement. The BRAF kinase family is activated by RAS to phosphorylate MEK1/2, which phosphorylates ERK1/2 and promotes downstream signalling cascades that regulate multiple cellular processes, such as cell growth, proliferation, and differentiation. Oncogenic mutations in BRAF lead to an aberrant and hyperactivated RAS-RAF-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) signalling pathway. Several RAF kinase inhibitors have been developed to treat cancers with BRAF mutations. These RAF inhibitors have been categorized into different "types" depending on their selectivity to a BRAF isoform and binding modes. Tovorafenib is a Type II RAF kinase inhibitor. RAF has a conserved three-residue segment (Asp-Phe-Gly) located at the N-terminus of the kinase activation loop called a DFG motif. In a state called a “DGF-out” conformation, the DFG motif is flipped in a way that reorients the phenylalanine residue, leaving a vacant site in which the drug can extend from the ATP site to insert a hydrophobic group. Tovorafenib is active against mutant BRAF V600E, wild-type BRAF, and wild-type CRAF kinases. Tovorafenib exhibited antitumor activity in cultured cells and xenograft tumour models harbouring BRAF V600E and V600D mutations, and in a xenograft model harbouring a BRAF fusion. Tovorafenib is not reported to induce paradoxical activation of the MAPK pathway.

Other CAS

1096708-71-2

Absorption Distribution and Excretion

Tovorafenib steady-state maximum concentration (Cmax) is 6.9 µg/mL (23%) and the area under the concentration-time curve (AUC) is 508 µg*h/mL (31%). The time to reach a steady state of tovorafenib is 12 days (33%). Tovorafenib exposure increases in a dose-proportional manner. Tovorafenib median (minimum, maximum) time to achieve peak plasma concentration (Tmax) is 3 hours (1.5, 4 hours), following a single dose with tablets or oral suspension. No clinically significant differences in tovorafenib Cmax and AUC were observed following administration of tablets with a high-fat meal (approximately 859 total calories, 54% fat) compared to fasted conditions, but the Tmax was delayed to 6.5 hours.
Following a single oral dose of radiolabeled tovorafenib, 65% of the total radiolabeled dose was recovered in the feces (8.6% unchanged) and 27% of the dose was recovered in the urine (0.2% unchanged).
Tovorafenib apparent volume of distribution is 60 L/m2 (23%). It crosses the blood-brain barrier.
The apparent clearance is 0.7 L/h/m2 (31%).

Metabolism Metabolites

Tovorafenib is primarily metabolized by aldehyde oxidase and CYP2C8 in vitro. CYP3A, CYP2C9, and CYP2C19 metabolize tovorafenib to a minor extent.

Wikipedia

Biib-024

Biological Half Life

Tovorafenib terminal half-life is approximately 56 hours (33%).

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sun Y, Alberta JA, Pilarz C, Calligaris D, Chadwick EJ, Ramkissoon SH, Ramkissoon LA, Garcia VM, Mazzola E, Goumnerova L, Kane M, Yao Z, Kieran MW, Ligon KL, Hahn WC, Garraway LA, Rosen N, Gray NS, Agar NY, Buhrlage SJ, Segal RA, Stiles CD. A brain-penetrant RAF dimer antagonist for the noncanonical BRAF oncoprotein of pediatric low-grade astrocytomas. Neuro Oncol. 2017 Jun 1;19(6):774-785. doi: 10.1093/neuonc/now261. PubMed PMID: 28082416; PubMed Central PMCID: PMC5464455.

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